An In-depth Technical Guide to Sodium Caproyl Sarcosinate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Sodium Caproyl Sarcosinate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of sodium caproyl sarcosinate. It is an anionic surfactant with emerging applications in drug delivery and biomedical research. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and purification, and outlines analytical methodologies for its characterization. Furthermore, it explores its potential applications in drug development, including its role as a permeation enhancer and its interaction with biological membranes. Safety and toxicological data, primarily based on structurally related compounds, are also presented.
Introduction
Sodium caproyl sarcosinate is an amino acid-based surfactant belonging to the N-acyl sarcosinate family. These surfactants are known for their mildness, biodegradability, and excellent foaming properties.[1] Structurally, it consists of a hydrophobic caproyl (decanoyl) chain and a hydrophilic sarcosinate (N-methylglycinate) headgroup.[2][3] This amphiphilic nature allows it to reduce surface tension and form micelles in aqueous solutions, making it a versatile ingredient in various formulations.[2] In recent years, there has been growing interest in the application of N-acyl sarcosinates in the pharmaceutical field, particularly in drug delivery systems.
Chemical Structure and Properties
The chemical structure of sodium caproyl sarcosinate is characterized by a ten-carbon acyl chain attached to the nitrogen atom of sarcosine.
Figure 1: Chemical Structure of Sodium Caproyl Sarcosinate
Physicochemical Properties
A summary of the key physicochemical properties of sodium caproyl sarcosinate is presented in Table 1. It is important to note that some of these values are estimated or derived from data on closely related N-acyl sarcosinates due to the limited availability of specific data for the caproyl derivative.
| Property | Value | Reference |
| IUPAC Name | Sodium 2-(decanoyl(methyl)amino)acetate | [2] |
| Synonyms | Sodium N-decanoylsarcosinate, Decanoyl sarcosine sodium salt | [4] |
| CAS Number | 30377-07-2 | [4] |
| Molecular Formula | C13H24NNaO3 | [4] |
| Molecular Weight | 265.32 g/mol | [3] |
| Physical State | Solid | [5] |
| Solubility | Freely soluble in water; sparingly soluble in ethanol. | [6] |
| pKa | ~3.6 (for the carboxyl group of the lauroyl analog) | [7] |
| Critical Micelle Concentration (CMC) | 20-30 mM (estimated) | [2] |
Experimental Protocols
Synthesis of Sodium Caproyl Sarcosinate
The synthesis of N-acyl sarcosinates is typically achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[8] The following protocol is a generalized procedure adapted for the synthesis of sodium caproyl sarcosinate.
Materials:
-
Sarcosine (N-methylglycine)
-
Sodium hydroxide (NaOH)
-
Decanoyl chloride (Caproyl chloride)
-
Toluene
-
Acetone
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Sodium Sarcosinate Solution:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve a specific molar equivalent of sarcosine in deionized water.
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add an equimolar amount of a concentrated sodium hydroxide solution while maintaining the temperature below 10°C to form sodium sarcosinate.
-
-
Acylation Reaction:
-
To the aqueous solution of sodium sarcosinate, add a suitable organic solvent such as toluene.
-
Simultaneously and slowly, add equimolar amounts of decanoyl chloride and a sodium hydroxide solution to the vigorously stirred mixture. Maintain the temperature between 10-20°C and the pH between 10-11.
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.
-
-
Isolation and Purification:
-
Separate the organic layer containing the N-decanoyl sarcosine.
-
Wash the organic layer with warm water to remove any unreacted sodium sarcosinate and inorganic salts.
-
Acidify the organic layer with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the N-decanoyl sarcosine (caproyl sarcosine) as a free acid.
-
Isolate the precipitated solid by filtration and wash with cold water until the washings are free of chloride ions.
-
Dry the N-decanoyl sarcosine under vacuum.
-
-
Neutralization to Sodium Salt:
-
Suspend the dried N-decanoyl sarcosine in deionized water.
-
Slowly add a stoichiometric amount of sodium hydroxide solution with stirring until the solid completely dissolves and the pH of the solution is neutral (pH 7.0-7.5).
-
The resulting solution is an aqueous solution of sodium caproyl sarcosinate. The solid product can be obtained by lyophilization or spray drying.
-
Figure 2: Synthesis Workflow for Sodium Caproyl Sarcosinate
Analytical Methods
The purity and concentration of sodium caproyl sarcosinate can be determined using various analytical techniques. The following are generalized protocols based on methods used for similar N-acyl sarcosinates.
For the analysis of N-acyl sarcosinates by GC, a derivatization step is typically required to increase the volatility of the compound.
Sample Preparation and Derivatization:
-
Accurately weigh a sample of sodium caproyl sarcosinate and dissolve it in a suitable solvent (e.g., methanol).
-
Acidify the sample with a small amount of concentrated HCl to convert the salt to the free acid form.
-
Evaporate the solvent and excess acid under a stream of nitrogen.
-
To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70-80°C for 30 minutes to form the trimethylsilyl ester of N-decanoyl sarcosine.
-
The derivatized sample is then ready for GC analysis.
GC Conditions (suggested):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the split ratio adjusted based on sample concentration.
-
Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
HPLC can be used for the direct analysis of sodium caproyl sarcosinate without derivatization, often with an Evaporative Light Scattering Detector (ELSD) or a conductivity detector, as the sarcosinate moiety lacks a strong UV chromophore.
HPLC-ELSD Conditions (suggested):
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of a volatile acid like formic acid or acetic acid (e.g., 0.1%).
-
Gradient Program: Start with a high percentage of A and gradually increase the percentage of B to elute the analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detector: ELSD with the nebulizer and evaporator temperatures optimized for the mobile phase composition.
Applications in Drug Development
The unique properties of sodium caproyl sarcosinate make it an attractive candidate for various applications in drug development, primarily as an excipient in formulations.
Permeation Enhancer
Surfactants are known to act as penetration enhancers by interacting with the stratum corneum of the skin or the epithelial lining of mucous membranes, thereby increasing the permeability of these barriers to drug molecules.[9] While specific studies on sodium caproyl sarcosinate are limited, its structural analog, sodium caprate (the sodium salt of capric acid), has been shown to transiently open tight junctions between epithelial and endothelial cells.[10][11] This effect is mediated by the displacement of tight junction proteins like claudins and occludin.[12] It is plausible that sodium caproyl sarcosinate, with its similar acyl chain length, could exert a similar mechanism of action, making it a potential candidate for enhancing the delivery of drugs across biological barriers.
Figure 3: Proposed Mechanism of Permeation Enhancement
Solubilizing Agent and Formulation of Nanocarriers
The surfactant properties of sodium caproyl sarcosinate make it effective in solubilizing poorly water-soluble drugs, thereby improving their bioavailability.[2] Its ability to form micelles above its CMC allows for the encapsulation of hydrophobic drug molecules within the micellar core. Furthermore, it can be used as a stabilizer in the formulation of nanoemulsions and other nanocarriers for targeted drug delivery.[2]
Safety and Toxicology
| Toxicological Endpoint | Data for Related Acyl Sarcosinates | Reference |
| Acute Oral Toxicity (LD50, rat) | 4.2 - 6.0 g/kg (for Sodium Lauroyl Sarcosinate and Sodium Cocoyl Sarcosinate) | [8] |
| Dermal Irritation | Non-irritating at concentrations up to 5% in leave-on products. | [9] |
| Ocular Irritation | Can range from minimal to moderate irritation depending on the specific compound and concentration. | [8] |
| Mutagenicity | Not mutagenic in bacterial and mammalian cell culture assays. | [7][14] |
| Biodegradability | Readily biodegradable. | [14] |
It is important to note that N-acyl sarcosinates should not be used in formulations where N-nitroso compounds may be formed, as sarcosine can be a precursor to the formation of N-nitrososarcosine, a potential carcinogen.[7]
Conclusion
Sodium caproyl sarcosinate is a versatile anionic surfactant with significant potential in the field of drug development. Its favorable properties, including mildness, biodegradability, and the ability to enhance permeation and solubilize drugs, make it an attractive excipient for a variety of pharmaceutical formulations. While further research is needed to fully characterize its specific properties and biological interactions, the existing data on related N-acyl sarcosinates provide a strong foundation for its exploration in advanced drug delivery systems. This technical guide serves as a valuable resource for researchers and scientists working to harness the potential of this promising compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Buy Caproyl sarcosine | 2671-91-2 [smolecule.com]
- 3. molbase.com [molbase.com]
- 4. SODIUM CAPROYL SARCOSINATE [drugfuture.com]
- 5. Sodium Lauroyl Sarcosinate - PCC Group Product Portal [products.pcc.eu]
- 6. Sodium Lauroylsarcosinate or Sarkosyl BP Ph Eur Manufacturers, SDS [mubychem.com]
- 7. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]
- 8. cir-safety.org [cir-safety.org]
- 9. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium caprate transiently opens claudin-5-containing barriers at tight junctions of epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of tight junction permeability by sodium caprate in human keratinocytes and reconstructed epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. researchgate.net [researchgate.net]
